2-Hydroxy-5-methyl-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids. It is characterized by a hydroxyl group at the 2-position and a methyl group at the 5-position of the naphthalene ring, giving it unique chemical properties and potential biological activities. The molecular formula for this compound is , and it is recognized for its role in various biochemical processes, particularly in medicinal chemistry and as a precursor in the biosynthesis of certain antibiotics.
This compound is derived from natural sources, particularly bacteria, where it acts as a metabolite. Its structure influences its reactivity and biological activity, making it a subject of interest in various scientific studies.
2-Hydroxy-5-methyl-1-naphthoic acid falls under several classifications:
Several methods have been developed for synthesizing 2-hydroxy-5-methyl-1-naphthoic acid:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and concentration to achieve high yields and purity. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed to analyze and purify the final product.
The molecular structure of 2-hydroxy-5-methyl-1-naphthoic acid features:
The structural representation can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-hydroxy-5-methyl-naphthalene-1-carboxylic acid |
| InChI Key | OQWZQZLZLHTKFY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)O)C=C2C=CC(=C2)O |
2-Hydroxy-5-methyl-1-naphthoic acid participates in various chemical reactions:
The reactivity of this compound is influenced by its hydroxyl and carboxylic acid groups, which can engage in hydrogen bonding and facilitate various substitution reactions.
The mechanism of action for 2-hydroxy-5-methyl-1-naphthoic acid is primarily associated with its role as a precursor in biosynthetic pathways. For instance:
Research indicates that this compound interacts with specific enzymes, such as O-methyltransferases, facilitating critical metabolic conversions that enhance its bioactivity.
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
2-Hydroxy-5-methyl-1-naphthoic acid has several notable applications:
Research continues to explore its full potential in pharmaceuticals, particularly regarding its antioxidant properties due to its phenolic structure.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8